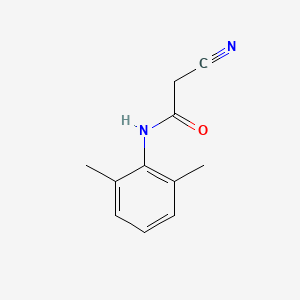

2-cyano-N-(2,6-dimethylphenyl)acetamide

Beschreibung

Contextualization within Substituted Acetamide (B32628) Chemistry

Substituted acetamides are a broad class of organic compounds that feature an acetamide core (CH₃CONH₂) with one or more hydrogen atoms replaced by other functional groups. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. The amide bond is a fundamental component of peptides and proteins, and its presence in small molecules often imparts favorable biological characteristics. nih.gov

Acetamide derivatives are found in numerous pharmaceuticals and are investigated for a wide range of therapeutic applications, including as analgesic, anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiproquest.comresearchgate.net The functional groups attached to the acetamide core can be readily modified, allowing chemists to fine-tune the molecule's properties to achieve desired biological effects.

The 2-cyanoacetamide (B1669375) group, in particular, is highly reactive and serves as a key precursor, or synthon, for the synthesis of various heterocyclic compounds like pyridines, pyrimidines, thiazoles, and pyrazoles. tubitak.gov.trtubitak.gov.trresearchgate.netekb.eg The presence of both a cyano (-C≡N) group and an active methylene (B1212753) group (-CH₂-) provides multiple reactive sites, enabling a variety of chemical transformations and cyclization reactions. tubitak.gov.trresearchgate.net

Key Structural Features of 2-Cyano-N-(2,6-dimethylphenyl)acetamide:

| Feature | Description |

|---|---|

| Acetamide Core | Provides a stable structural backbone and potential for hydrogen bonding. |

| Cyano Group | An electron-withdrawing group that activates the adjacent methylene group. |

| Active Methylene Group | The CH₂ group is acidic and can participate in condensation reactions. tubitak.gov.tr |

| 2,6-Dimethylphenyl Group | A bulky, aromatic substituent that influences the molecule's steric and electronic properties. |

Historical Perspectives on Synthetic Development

The synthesis of N-substituted cyanoacetamides is a well-established area of organic chemistry. The most common and economical methods involve the reaction of an amine with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate. tubitak.gov.tr For this compound, the primary synthetic route involves the condensation of 2,6-dimethylaniline (B139824) with ethyl cyanoacetate. chemicalbook.com

This reaction is typically performed by heating the reactants, often at reflux temperatures, sometimes in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com Other methods for forming the amide bond include the use of cyanoacetic acid with coupling agents or converting cyanoacetic acid to an acid chloride before reacting it with the amine. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Typical Conditions | Reference |

|---|---|---|---|

| 2,6-Dimethylaniline | Ethyl cyanoacetate | Heating/Reflux, often in a solvent like DMF | chemicalbook.com |

| 2,6-Dimethylaniline | Cyanoacetic acid | Use of a coupling agent (e.g., DCC) | researchgate.net |

| 2,6-Dimethylaniline | Cyanoacetyl chloride | Reaction in the presence of a base | nih.gov |

Current Academic Research Landscape and Significance of the Compound

Current academic research rarely focuses on this compound for its direct biological activity. Instead, its significance lies in its role as a versatile intermediate for synthesizing more complex, biologically active heterocyclic compounds. tubitak.gov.trresearchgate.netekb.eg The reactivity of the cyanoacetamide moiety makes it an ideal starting point for building diverse molecular scaffolds. tubitak.gov.tr

Researchers utilize cyanoacetamide derivatives to construct molecules with a wide array of potential therapeutic applications. The ability to participate in cyclization reactions makes these compounds valuable in drug discovery programs targeting various conditions. ekb.egacs.org For instance, substituted acetamides have been explored for their potential as P2Y₁₄R antagonists for treating inflammatory diseases like gout and as COX-II inhibitors for inflammation. researchgate.netacs.orgnih.gov Furthermore, related amide structures have shown promise as antimicrobial and antioxidant agents. nih.govacs.org

The primary value of this compound in the academic landscape is as a tool—a readily available building block that allows for the efficient construction of novel chemical entities for biological screening and the development of new synthetic methodologies. ekb.egresearchgate.net

| Research Area | Significance of Acetamide Derivatives | Reference |

|---|---|---|

| Heterocyclic Synthesis | Serve as key synthons for building rings like pyridines, thiazoles, and pyrimidines. | tubitak.gov.trekb.egresearchgate.net |

| Anti-inflammatory Agents | Used to synthesize potential COX-II inhibitors and P2Y₁₄R antagonists. | researchgate.netacs.org |

| Antimicrobial Agents | Act as precursors for novel compounds with antibacterial and antifungal activity. | nih.govekb.eg |

| Analgesic Agents | Form the structural basis for new compounds with pain-relieving properties. | proquest.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyano-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUNSIQTGADORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368331 | |

| Record name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53984-98-8 | |

| Record name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Cyano N 2,6 Dimethylphenyl Acetamide

Established Synthetic Routes

The conventional synthesis of 2-cyano-N-(2,6-dimethylphenyl)acetamide has historically relied on robust and well-understood chemical reactions. These methods are characterized by their reliability and are foundational to the production of this compound.

Condensation Reactions with 2,6-Dimethylaniline (B139824) and Cyanoacetate (B8463686) Derivatives

One of the most direct and widely utilized methods for synthesizing this compound is the condensation reaction between 2,6-dimethylaniline and a cyanoacetate derivative, typically an ester like ethyl cyanoacetate. This reaction is a form of acylation where the amine displaces the alkoxy group of the ester to form a stable amide bond.

The process generally involves heating the two reactants, often in a high-boiling solvent such as N,N-dimethylformamide (DMF), to drive the reaction to completion. The reaction mixture is heated to reflux for several hours. Following the reaction, the product is typically isolated by precipitation in ice water and then purified by recrystallization from a suitable solvent like ethanol (B145695). This method can be scaled for larger production and has been reported to achieve high yields.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2,6-Dimethylaniline | Ethyl cyanoacetate | N,N-dimethylformamide (DMF) | Reflux, 12 hours | 83% |

Amination and Acylation Approaches

An alternative established route involves acylation using a more reactive cyanoacetic acid derivative, such as 2-cyanoacetyl chloride. This method circumvents the need for high temperatures as acyl chlorides are significantly more reactive towards nucleophiles than esters. The reaction of acid halides with amines is one of the simplest and most common methods for amide synthesis.

This two-step approach begins with the preparation of the acylating agent. 2-Cyanoacetyl chloride can be synthesized by reacting cyanoacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.com

Step 1: Synthesis of 2-Cyanoacetyl Chloride NC-CH₂-COOH + SOCl₂ → NC-CH₂-COCl + SO₂ + HCl

In the second step, the synthesized 2-cyanoacetyl chloride is reacted with 2,6-dimethylaniline. The reaction is typically carried out in an inert solvent at or below room temperature. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction forward and preventing the formation of an amine salt. This method is often preferred for its rapid reaction times and high yields under mild conditions.

Emerging Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient, atom-economical, and environmentally friendly methods for amide bond formation. These emerging strategies are being applied to the synthesis of compounds like this compound.

One-Pot Multicomponent Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are gaining prominence. For N-aryl cyanoacetamides, one-pot strategies are being developed that can lead to more complex heterocyclic structures in a single procedure. For instance, a one-pot tandem nitrosation/cyclization reaction of N-aryl cyanoacetamides using tert-butyl nitrite (B80452) has been developed to synthesize quinoxalin-2-ones. nih.govacs.org While this specific example results in a different final product, it highlights an emerging strategy where this compound could serve as a key intermediate in a streamlined, multi-step synthesis performed in a single reaction vessel. nih.govacs.org

Catalytic Methodologies for Enhanced Selectivity and Yield

The use of catalysts to improve the efficiency of amide synthesis is a major area of research. Modern catalytic systems aim to lower reaction temperatures, reduce reaction times, and increase yields.

For the synthesis of N-aryl amides, several catalytic approaches are emerging:

Nickel Catalysis : Three-component reactions involving aryl halides, a carbon monoxide source (like Co₂(CO)₈), and nitroarenes can produce aryl amides. rsc.org This method could potentially be adapted for the target compound, offering a convergent synthesis pathway.

Copper Catalysis : Inexpensive and efficient copper-based catalyst systems, often using ligands like pipecolinic acid, have been developed for the N-arylation of amides. researchgate.net

Borate (B1201080) Esters : Simple borate esters have been shown to be effective catalysts for the amidation of esters with amines, proceeding under sustainable conditions. nih.gov This presents a milder, catalytic alternative to the traditional high-temperature condensation reaction.

These catalytic methods offer significant advantages over stoichiometric approaches by operating under milder conditions and often with greater functional group tolerance.

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The formation of this compound via the established routes proceeds through a nucleophilic acyl substitution mechanism.

Condensation of Ester and Amine : The reaction between ethyl cyanoacetate and 2,6-dimethylaniline begins with the nucleophilic attack of the nitrogen atom of the aniline (B41778) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com The carbonyl double bond is then reformed by the elimination of the ethoxide (⁻OCH₂CH₃) leaving group. A final proton transfer step yields the stable amide product and ethanol. The reaction is typically slow and requires heat because the alkoxy group is a relatively poor leaving group. chemistrysteps.com

Acylation with Acyl Chloride : The mechanism involving 2-cyanoacetyl chloride is a classic example of nucleophilic addition-elimination. chemguide.co.uk The lone pair of electrons on the nitrogen of 2,6-dimethylaniline attacks the highly electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This addition step breaks the C=O pi bond, forming a tetrahedral intermediate. docbrown.info In the subsequent elimination stage, the C=O double bond reforms, and the chloride ion is expelled as it is an excellent leaving group. chemguide.co.uk A base present in the reaction mixture then removes a proton from the nitrogen atom to give the final N-substituted amide product. chemguide.co.uk This reaction is much faster than the one with esters due to the superior leaving group ability of the chloride ion compared to the alkoxide ion.

Reaction Kinetics and Thermodynamic Considerations

The formation of this compound is typically achieved through the N-acylation of 2,6-dimethylaniline with a suitable cyanoacetic acid derivative, such as ethyl cyanoacetate. The kinetics of this reaction are significantly influenced by the steric and electronic properties of the reactants.

Reaction Kinetics: The rate of amide formation is largely dictated by the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon on the acylating agent. The nitrogen atom of 2,6-dimethylaniline is a nucleophile; however, its reactivity is considerably diminished by steric hindrance from the two adjacent methyl groups in the ortho positions. This steric shielding impedes the approach of the nucleophilic nitrogen to the electrophilic carbonyl center of the ethyl cyanoacetate. Consequently, the reaction often requires forcing conditions, such as high temperatures, to overcome the large activation energy barrier. The incorporation of ortho substituents on an aniline ring has been noted to substantially reduce reaction yields in amination processes due to this steric effect. nih.gov While specific rate constants and a quantitative kinetic profile for this particular reaction are not extensively detailed in published literature, the common use of high temperatures and prolonged reaction times suggests slow reaction kinetics. chemicalbook.com

Thermodynamic Considerations: The reaction between an amine and an ester to form an amide and an alcohol is a reversible equilibrium process. To favor the formation of the thermodynamically stable amide product, the equilibrium must be shifted to the right. In the synthesis using ethyl cyanoacetate and 2,6-dimethylaniline, this is typically achieved by heating the reaction mixture to reflux. The high temperature not only provides the necessary activation energy to overcome the kinetic barrier but also facilitates the removal of the ethanol byproduct through evaporation, thereby driving the reaction toward completion according to Le Châtelier's principle. The extended reaction times often employed ensure that the system reaches thermodynamic equilibrium, maximizing the yield of the desired this compound. chemicalbook.com

Influence of Solvent Systems and Reaction Conditions

Solvent Systems: The choice of solvent plays a crucial role. High-boiling, polar aprotic solvents are often preferred for this type of amidation.

N,N-Dimethylformamide (DMF): This solvent is effective for the synthesis of this compound from 2,6-dimethylaniline and ethyl cyanoacetate. chemicalbook.com Its high boiling point (153 °C) allows the reaction to be conducted at the elevated temperatures required to overcome the kinetic barrier imposed by steric hindrance. Furthermore, its polar nature helps to dissolve the reactants and stabilize charged intermediates that may form during the reaction mechanism.

Tetrahydrofuran (THF): For related cyanoacetamide syntheses, THF has been used. nih.gov It is a polar aprotic solvent with a lower boiling point than DMF, and its use may be coupled with catalysts to facilitate the reaction at more moderate temperatures. researchgate.net

Dioxane: This solvent has been employed in the N-arylation of amides, often in conjunction with a catalyst system. bsu.by

Solvent-Free Conditions: In some modern synthetic approaches for related compounds, solvent-free conditions are utilized, often with catalytic assistance, to align with green chemistry principles by reducing chemical waste. nih.govmdpi.com

Reaction Conditions: The conditions under which the synthesis is performed are tailored to address the low reactivity of the sterically hindered 2,6-dimethylaniline.

Temperature: High temperatures are a common feature. A reported synthesis specifies heating the reaction mixture to reflux in DMF for 12 hours to achieve a high yield (83%). chemicalbook.com The elevated temperature is essential for providing sufficient thermal energy to enable the reacting molecules to overcome the steric repulsion.

Catalysis: While some procedures rely solely on thermal energy, catalytic methods are widely used in amide synthesis to improve rates and yields under milder conditions. For the synthesis of various N-aryl amides, catalysts such as iron(III) chloride, butyl lithium, or copper(I) salts have been utilized. researchgate.netbsu.bymdpi.com

Reaction Time: Due to the slow kinetics, prolonged reaction times are typical. A 12-hour reflux period is documented for the synthesis of the title compound, ensuring the reaction proceeds to completion. chemicalbook.com For other similar amidations, reaction times can range from a few hours to over 24 hours depending on the specific substrates, solvent, and temperature. nih.govmdpi.com

The following table summarizes various reaction conditions used for the synthesis of this compound and analogous N-aryl amides.

| Amine | Acylating Agent | Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dimethylaniline | Ethyl cyanoacetate | DMF | Reflux | 12 h | 83% | chemicalbook.com |

| Benzylamine | Ethyl cyanoacetate | THF | Butyl lithium catalyst | N/A | 91% | researchgate.net |

| p-Anisidine | Ethyl cyanoacetate | Trichlorobenzene | Microwave irradiation | N/A | 90% | researchgate.net |

| Aniline | Benzoic Acid Ester | Acetonitrile | FeCl3 catalyst, 80 °C | 1.5 h | 99% | mdpi.com |

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | THF | Triethylamine, Room Temp. | 15 h | 58% | nih.gov |

2 Cyano N 2,6 Dimethylphenyl Acetamide As a Versatile Synthetic Intermediate

Construction of Diverse Heterocyclic Systems

The unique structural attributes of 2-cyano-N-(2,6-dimethylphenyl)acetamide make it an ideal starting material for the synthesis of a multitude of heterocyclic compounds. The strategic placement of its functional groups allows for a variety of cyclization reactions, leading to the formation of stable and medicinally relevant ring systems.

Synthesis of 2-Pyridinone and Related Pyridine (B92270) Derivatives

This compound serves as a key building block in the synthesis of 2-pyridinone and other pyridine derivatives, which are core structures in many pharmaceuticals. One common approach involves the cyclocondensation of this compound with 1,3-dicarbonyl compounds. This reaction provides a direct route to highly substituted pyridinone rings.

Another important method is the ternary condensation reaction involving this compound, an aromatic aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile. This multicomponent reaction strategy allows for the efficient, one-pot synthesis of complex pyridine derivatives, showcasing the versatility of the starting acetamide (B32628).

Table 1: Synthesis of 2-Pyridinone Derivatives

| Reactants | Product | Reaction Type |

|---|---|---|

| This compound, 1,3-dicarbonyl compound | Substituted 2-pyridinone | Cyclocondensation |

Formation of 2-Iminochromene Scaffolds

The reaction of this compound with salicylaldehyde (B1680747) derivatives provides an effective pathway to 2-iminochromene scaffolds. This transformation typically proceeds through a condensation reaction, where the active methylene group of the acetamide reacts with the aldehyde functionality of salicylaldehyde, followed by an intramolecular cyclization involving the phenolic hydroxyl group. The resulting 2-iminochromene-3-carboxamide derivatives are themselves valuable intermediates for the synthesis of more complex coumarin-based heterocycles. The reaction is often carried out in a suitable solvent such as acetic acid under reflux conditions.

Table 2: Synthesis of 2-Iminochromene Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|

Precursor to Thiazole (B1198619) and Pyrazole (B372694) Ring Systems

The versatility of this compound extends to the synthesis of five-membered heterocyclic rings like thiazoles and pyrazoles. For the synthesis of thiazole derivatives, a common strategy involves the reaction of the acetamide with phenyl isothiocyanate, followed by treatment with α-haloketones. This sequence allows for the construction of the thiazole ring with a variety of substituents.

The synthesis of pyrazole derivatives from this compound often commences with its reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting enamine intermediate can then be cyclized with hydrazine (B178648) derivatives to afford the corresponding pyrazole ring system. This method provides a straightforward entry to substituted pyrazoles.

Utility in Polyfunctionalized Heterocyclic Compound Synthesis

Due to its multiple reaction sites, this compound is an exemplary substrate for the synthesis of polyfunctionalized heterocyclic compounds. The presence of the cyano and amide functionalities, along with the reactive methylene group, allows for sequential or one-pot multicomponent reactions to build complex heterocyclic frameworks. These reactions often proceed with high atom economy and lead to the generation of molecular diversity from a single, readily available starting material. The resulting polyfunctionalized heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Integration into Complex Organic Frameworks

Beyond its use in the direct synthesis of heterocyclic rings, this compound can be incorporated into larger and more complex organic molecules.

Application in the Synthesis of N-substituted Acetamide Analogs

While the primary utility of this compound lies in its role as a precursor to heterocyclic systems, the reactivity of its active methylene group also allows for its modification to produce various N-substituted acetamide analogs. The protons of the methylene group are acidic and can be removed by a suitable base, generating a nucleophilic carbanion. This carbanion can then react with a variety of electrophiles, such as alkyl halides, to introduce new substituents at the alpha-position to the cyano group. This synthetic handle provides a potential, albeit less explored, avenue for creating a library of N-(2,6-dimethylphenyl)acetamide analogs with diverse functionalities.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Salicylaldehyde |

| Phenyl isothiocyanate |

| N,N-dimethylformamide dimethyl acetal |

| Hydrazine |

Role in Building Pharmaceutical Precursors and Scaffolds

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. multichemindia.com Its utility stems from the presence of multiple reactive sites within its structure, which allow for the construction of complex molecular architectures. The cyanoacetamide moiety is a well-established building block for a variety of heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs). multichemindia.comtubitak.gov.tr

The compound serves as a precursor for synthesizing molecules with potential therapeutic applications. For instance, derivatives of cyanoacetamide are involved in the development of antimicrobial agents for both human and veterinary medicine. multichemindia.com The versatility of the cyanoacetamide core allows it to be elaborated into diverse scaffolds, which are then screened for various biological activities. The general class of cyanoacetamides is utilized in the synthesis of a wide range of heterocyclic systems, including but not limited to pyridines, pyrimidines, pyrazoles, and thiazoles. tubitak.gov.trresearchgate.net These heterocyclic structures are prevalent in medicinal chemistry and are components of many established drugs.

Reactivity and Functional Group Interconversions of the Cyanoacetamide Moiety

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the cyano group (-C≡N), the amide group (-C(=O)NH-), and the active methylene group (-CH₂-). tubitak.gov.tr This polyfunctional nature makes it a highly reactive and versatile intermediate for organic synthesis. tubitak.gov.tr The electron-withdrawing properties of both the adjacent cyano and amide carbonyl groups significantly increase the acidity of the methylene protons, making this position a prime site for nucleophilic attack and condensation reactions. tubitak.gov.tr

The cyano and carbonyl groups themselves are electrophilic centers, susceptible to attack by nucleophiles. tubitak.gov.tr This dual electrophilic and nucleophilic character allows the molecule to participate in a wide array of chemical transformations, leading to the formation of diverse and complex structures. tubitak.gov.tr

Nucleophilic Additions and Substitutions Involving the Cyano Group

The cyano group (nitrile) of the this compound moiety is a key site for reactivity, undergoing several important transformations.

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A fundamental reaction is hydrolysis, which can occur under acidic or basic conditions to convert the nitrile into a carboxylic acid, proceeding through a primary amide intermediate. libretexts.org Another significant transformation is the reduction of the nitrile. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the cyano group to a primary amine, providing a route to diamine derivatives. libretexts.org

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the cyano group to form imine anions, which upon hydrolysis yield ketones. This provides a method for carbon-carbon bond formation at this position.

Base-Promoted Additions: In the presence of a base, cyanoacetamide derivatives can react with electrophiles like isothiocyanates. For example, the base-promoted nucleophilic addition of cyanoacetamide derivatives to phenyl isothiocyanate in dimethylformamide (DMF) affords an intermediate potassium sulfide (B99878) salt, which can then be used in subsequent heterocyclization reactions. researchgate.net

The table below summarizes key nucleophilic reactions involving the cyano group.

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | Conversion of nitrile to acid functionality. libretexts.org |

| Reduction | LiAlH₄ then H₂O | Primary Amine | Synthesis of amine-containing scaffolds. libretexts.org |

| Addition | Grignard Reagent (R-MgX) then H₃O⁺ | Ketone | C-C bond formation. |

| Addition | Phenyl Isothiocyanate / KOH | Intermediate for Thiazolidinone | Building block for heterocyclic synthesis. researchgate.net |

Cyclization and Annulation Reactions

The reactive nature of the this compound scaffold makes it an excellent starting material for the synthesis of a wide variety of heterocyclic compounds through cyclization and annulation reactions. The active methylene group is particularly important in these transformations. tubitak.gov.tr

Synthesis of Pyridones and Coumarins: The active methylene group can participate in condensation reactions with various aldehydes. For instance, reaction with salicylaldehyde derivatives can lead to the formation of coumarin (B35378) scaffolds. researchgate.net Similarly, Michael addition reactions of cyanoacetamides to α,β-unsaturated compounds can be followed by cyclization and aromatization to yield substituted pyridone derivatives. researchgate.net

Synthesis of Pyrazoles: A common strategy for synthesizing pyrazole derivatives involves the reaction of a cyanoacetamide with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net This reaction forms an enaminonitrile intermediate, which can then be treated with hydrazine derivatives to yield aminopyrazoles. researchgate.netresearchgate.net

Gewald Reaction for Thiophenes: The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as this compound, in the presence of elemental sulfur and a base. researchgate.net

The table below provides examples of cyclization reactions utilizing cyanoacetamide derivatives.

| Target Heterocycle | Key Reagents | Reaction Name/Type | Reference |

| Pyrazole | 1. DMF-DMA 2. Hydrazine hydrate | Condensation / Cyclization | researchgate.netresearchgate.net |

| 2-Aminothiophene | Aldehyde/Ketone, Sulfur, Base | Gewald Reaction | researchgate.net |

| Pyridone | α,β-Unsaturated Ketone | Michael Addition / Cyclization | researchgate.net |

| Coumarin | Salicylaldehyde | Knoevenagel Condensation / Cyclization | researchgate.net |

| 1,2,4-Oxadiazole | 1. Hydroxylamine 2. Acetic Anhydride 3. Heat | Amidoxime formation / Cyclization | tubitak.gov.tr |

Structure Activity Relationship Sar Investigations of 2 Cyano N 2,6 Dimethylphenyl Acetamide Derivatives

Stereoelectronic Impact of the Cyano Group on Molecular Properties and Interactions

The cyano (C≡N) group is a small but powerful functional group that exerts a significant influence on the molecular properties of 2-cyano-N-(2,6-dimethylphenyl)acetamide. Its unique stereoelectronic characteristics are pivotal in defining the compound's reactivity, polarity, and intermolecular interaction capabilities.

The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. nih.govresearchgate.net This property creates a significant dipole moment within the molecule, with the nitrogen atom bearing a partial negative charge and the adjacent carbon atom a partial positive charge. This strong polarity makes the cyano group a key participant in dipole-dipole interactions. rsc.org

The nitrogen atom of the cyano group, with its lone pair of electrons, acts as a Lewis base and a hydrogen bond acceptor. nih.govresearchgate.net This allows molecules of this compound to engage in hydrogen bonding with donor groups, a critical factor in its crystal packing and interaction with biological targets. The triple bond also generates a region of positive electrostatic potential, known as a π-hole, on the carbon atom, which can engage in noncovalent interactions. nih.gov The presence of the cyano group can also influence the electronic properties of the entire molecule, with studies on related structures showing that cyano substitution can decrease the HOMO-LUMO energy gap, thereby affecting its electronic transitions and potential reactivity. eujournal.org

Table 1: Stereoelectronic Properties of the Cyano Functional Group

This table summarizes the key electronic and interaction properties conferred by the cyano group.

| Property | Description | Consequence for Molecular Interaction |

| Electron-Withdrawing Nature | The nitrogen atom strongly pulls electron density, polarizing the C≡N bond. nih.gov | Creates a significant molecular dipole, influencing solubility and long-range electrostatic interactions. |

| Hydrogen Bond Acceptor | The lone pair of electrons on the nitrogen atom can accept a hydrogen bond from a donor molecule. researchgate.net | Facilitates specific intermolecular connections in solid-state structures and at biological interfaces. |

| Lewis Basicity | The nitrogen lone pair allows the group to act as a Lewis base. researchgate.net | Can coordinate with metal ions or other Lewis acids. |

| Linear Geometry | The sp-hybridized carbon and nitrogen atoms result in a linear, rod-like shape. | Provides a defined vector for directional interactions and influences overall molecular shape. |

| π-System | The triple bond constitutes a rich π-electron system. | Can participate in π-π stacking interactions with aromatic rings. |

Conformational Analysis and Steric Hindrance from the 2,6-Dimethylphenyl Moiety

The three-dimensional structure of this compound is largely dictated by the significant steric hindrance imposed by the 2,6-dimethylphenyl group. The two methyl groups positioned ortho to the amide nitrogen atom prevent the phenyl ring and the acetamide (B32628) side chain from adopting a coplanar arrangement.

This fixed, twisted conformation has several important consequences:

It restricts the rotation around the N-aryl bond, locking the molecule into a preferred orientation.

It exposes the N-H and C=O groups of the amide linkage for intermolecular interactions, such as the N—H⋯O hydrogen bonds that link molecules into chains in the crystal lattice of related structures. researchgate.net

It creates a specific spatial arrangement of the cyano group and the phenyl ring, which is crucial for how the molecule fits into a binding site on a protein or other biological macromolecule.

The steric bulk of the dimethylphenyl group effectively shields one face of the amide linkage, directing the approach of interacting molecules from the less hindered side.

Table 2: Representative Torsion Angles in N-Aryl Acetamide Derivatives

This table illustrates the non-planar conformation forced by ortho-substituents, based on related structures. The exact values for the title compound may vary.

| Compound | Torsion Angle (Phenyl Ring vs. Amide Plane) | Key Observation |

| N-(2,6-dimethylphenyl)acetamide Analog | Typically > 60° | Significant twisting due to steric clash of the two ortho-methyl groups with the amide. |

| N-phenylacetamide (unsubstituted) | Typically < 30° | Near-planar conformation is possible due to the absence of steric hindrance. |

Systematic Modifications of the Acetamide Side Chain and their Molecular Consequences

Systematic structural modifications of the acetamide side chain in this compound are a key strategy in structure-activity relationship studies to probe the functional role of this part of the molecule. Altering the substituents on the α-carbon (the carbon atom between the carbonyl and cyano groups) can lead to significant changes in the molecule's electronic properties, steric profile, and chemical reactivity.

Studies on a series of N-(2,6-dimethylphenyl)acetamides where the side chain is altered demonstrate the molecular consequences of such modifications. For instance, replacing the cyano group and its adjacent hydrogen with other substituents like chlorine or methyl groups directly impacts the geometry and intermolecular interactions. researchgate.net

Key molecular consequences of side-chain modification include:

Altered Acidity: The electron-withdrawing cyano group increases the acidity of the α-carbon's C-H bonds. Replacing it with an electron-donating group, such as a methyl group, would decrease this acidity and alter the potential for reactions involving deprotonation at this site.

Changes in Hydrogen Bonding: While the core N—H⋯O hydrogen bonding pattern common to acetanilides may be retained, modifications to the side chain can introduce new hydrogen bond donors or acceptors, leading to different crystal packing arrangements or receptor interactions. researchgate.net

Modified Chemical Reactivity: The cyano group itself is a reactive handle that can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or participation in condensation reactions to form heterocyclic compounds. ebsco.com Swapping the cyano group for a less reactive moiety, like a halogen, fundamentally changes the synthetic pathways available for further derivatization.

These modifications allow for the fine-tuning of the molecule's properties to enhance its interaction with a specific target.

Table 3: Impact of Side-Chain Substitution on N-(2,6-dimethylphenyl)acetamide Analogs

Based on data from related crystal structures, this table shows how different substituents on the acetamide side chain can influence molecular parameters. researchgate.net

| Side-Chain Substituent (at α-carbon) | Effect on C=O Bond Length | Effect on N-C(aryl) Bond Length | Primary Molecular Consequence |

| -CH₂Cl | Standard length | Standard length | Introduces moderate steric bulk and alters electronic profile. researchgate.net |

| -CCl₃ | Slight elongation | Slight shortening | Significantly increases steric bulk and lipophilicity; strong electron withdrawal. researchgate.net |

| -C(CH₃)₃ | Slight elongation | Slight shortening | Introduces maximum steric hindrance, severely restricting side-chain rotation. researchgate.net |

| -CH₂CN (Title Compound) | Expected to be standard | Expected to be standard | Introduces a strong dipole and a hydrogen bond acceptor site. |

Structure-Based Design Principles for Targeted Molecular Interactions

The structural knowledge gained from analyzing this compound and its derivatives provides a foundation for the structure-based design of new molecules with tailored biological activities. This rational design approach leverages the specific conformational and electronic features of the scaffold to optimize interactions with a biological target, such as an enzyme active site or a receptor binding pocket.

Molecular docking and computational studies on similar acetamide derivatives have illustrated key design principles:

Exploiting the Rigid Conformation: The sterically enforced, twisted conformation of the 2,6-dimethylphenyl group creates a rigid and predictable molecular shape. Designers can use this scaffold to orient other functional groups in a precise geometry to match the complementary features of a binding site. nih.gov

Targeting Specific Interactions: The functional groups of the molecule can be mapped to specific interactions. The amide N-H group serves as a hydrogen bond donor, the amide C=O as a hydrogen bond acceptor, and the phenyl ring as a hydrophobic interacting element. researchgate.net The cyano group provides an additional, strong hydrogen bond acceptor site. researchgate.net

Pharmacophore Modeling: A pharmacophore model for this class of compounds would feature a hydrophobic aromatic center, a hydrogen bond donor, and at least two distinct hydrogen bond acceptor sites at specific distances and angles from each other. Modifications to the acetamide side chain can be used to introduce new pharmacophoric features or to fine-tune the position of existing ones to improve binding affinity and selectivity. nih.govmdpi.com

For example, in designing an enzyme inhibitor, the 2,6-dimethylphenyl ring might be positioned to fit into a hydrophobic pocket, while the acetamide N-H and C=O groups form key hydrogen bonds with backbone residues in the active site. researchgate.net The cyano group could then be oriented to interact with a specific polar residue deeper within the pocket, thereby enhancing the potency and specificity of the molecule.

Molecular Interaction Mechanisms and Target Modulation by 2 Cyano N 2,6 Dimethylphenyl Acetamide Derivatives

Principles of Molecular Recognition and Binding Affinities

The Acetamide (B32628) Linkage (-NH-C=O): The amide group is a classic pharmacophore, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor. This dual functionality allows for the formation of robust hydrogen bonding networks with amino acid residues in a target's binding site.

The 2,6-Dimethylphenyl Ring: This bulky, hydrophobic group primarily engages in van der Waals forces and hydrophobic interactions with nonpolar pockets of a target protein. The methyl groups provide steric hindrance, which can influence the molecule's conformation and selectivity for specific binding sites.

The binding affinity, often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), is a measure of the strength of these interactions. While specific binding affinity data for 2-cyano-N-(2,6-dimethylphenyl)acetamide itself is not extensively available in the public domain, studies on structurally related compounds provide insights into the contributions of these functional groups. For instance, computational studies on similar N-aryl acetamide compounds have highlighted the importance of hydrogen bonding and hydrophobic interactions in determining their binding modes and affinities.

A theoretical consideration of the molecule's properties suggests that the interplay between the polar cyano and acetamide groups and the nonpolar dimethylphenyl moiety allows for amphipathic interactions, enabling the molecule to bind to targets with both hydrophilic and hydrophobic regions.

Elucidation of Potential Enzyme-Ligand Interactions

While direct experimental evidence for the specific enzyme targets of this compound is limited, computational methods such as molecular docking can predict potential interactions. Based on the chemical structure, several classes of enzymes could theoretically serve as targets. For instance, the acetamide scaffold is present in numerous enzyme inhibitors, including those targeting kinases, proteases, and histone deacetylases.

Molecular docking simulations performed on a related compound, 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide, have shown that the secondary amide group contributes significantly to the stability of the molecule. The study also highlighted that π→π* interactions can enhance the biological activity of such compounds. These findings suggest that the aromatic ring of this compound could engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within an enzyme's active site.

Potential hydrogen bonding interactions are crucial for the stable binding of ligands. For this compound, the following interactions can be postulated:

The nitrogen atom of the cyano group can act as a hydrogen bond acceptor.

The carbonyl oxygen of the acetamide group can act as a hydrogen bond acceptor.

The N-H of the acetamide group can act as a hydrogen bond donor.

These potential interactions are summarized in the table below:

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Cyano Group (-C≡N) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

| Carbonyl Oxygen (-C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

| Amide Hydrogen (-NH) | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine, Glutamine |

| 2,6-Dimethylphenyl Ring | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| 2,6-Dimethylphenyl Ring | π-Stacking | Phenylalanine, Tyrosine, Tryptophan |

These predicted interactions provide a basis for understanding how this compound derivatives might orient themselves within a binding pocket to exert a biological effect.

Modulation of Cellular Pathways through Molecular Engagement

The binding of a this compound derivative to its molecular target can initiate a cascade of events that modulate cellular pathways. The specific pathway affected is entirely dependent on the function of the target protein. For example, if the target is a kinase, its inhibition could disrupt signaling pathways involved in cell proliferation, differentiation, or survival.

Given the structural similarities to known bioactive molecules, derivatives of this compound could potentially influence pathways such as:

Inflammatory Pathways: Many anti-inflammatory drugs target enzymes like cyclooxygenases (COX) or various kinases involved in the inflammatory response. The acetamide scaffold is a common feature in such inhibitors.

Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs) by small molecules can halt cell cycle progression, a strategy often employed in cancer therapy.

Signal Transduction: By interfering with key signaling proteins, these compounds could modulate cellular responses to external stimuli.

The ultimate cellular outcome of such modulation could range from anti-inflammatory effects and analgesia to anti-proliferative activity, depending on the specific target and the cellular context. However, without experimental data on the biological activities of this compound, these remain theoretical possibilities based on its chemical structure.

Comparative Analysis of Interaction Profiles with Related Acetamide Scaffolds

The interaction profile of this compound can be better understood by comparing it with related acetamide-containing compounds. The nature and position of substituents on the phenyl ring and the group attached to the acetyl moiety can significantly alter the binding affinity and selectivity.

| Compound | Key Structural Differences from this compound | Predicted Impact on Interaction Profile |

| Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) | Replacement of the cyano group with a diethylamino group. | The basic diethylamino group is ionizable and can form strong ionic interactions with acidic residues like aspartate and glutamate. This introduces a strong electrostatic component to the binding, which is absent in the non-ionizable cyano group. The increased bulk of the diethylamino group may also lead to different steric interactions. |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Replacement of the cyano group with a chlorine atom. | The chlorine atom is an electron-withdrawing group and can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen. This would introduce a different directional interaction compared to the hydrogen bonding of the cyano group. |

| N-phenylacetamide | Lacks the cyano group and the two methyl groups on the phenyl ring. | The absence of the cyano group removes a key hydrogen bond acceptor. The lack of methyl groups reduces steric hindrance and hydrophobic interactions, potentially leading to a less specific binding mode and lower affinity compared to the more constrained and hydrophobic 2,6-dimethylphenyl analogue. |

Studies on the structure-activity relationships (SAR) of various N-aryl acetamide series have consistently shown that substitutions on the phenyl ring play a critical role in determining biological activity. For example, the presence of the two methyl groups at the 2 and 6 positions in this compound forces the acetamide plane to be twisted out of the plane of the phenyl ring. This fixed conformation can be crucial for fitting into a specific binding pocket and can enhance binding affinity by reducing the entropic penalty of binding.

In essence, while the acetamide core provides a fundamental scaffold for interaction, the cyano and 2,6-dimethylphenyl groups fine-tune the electronic and steric properties of the molecule, ultimately defining its specific molecular interaction profile and potential biological targets.

Future Research Directions and Unexplored Avenues for 2 Cyano N 2,6 Dimethylphenyl Acetamide

Advancement in Asymmetric Synthesis Methodologies

The structure of 2-cyano-N-(2,6-dimethylphenyl)acetamide does not inherently possess a chiral center. However, its derivatives, created through reactions involving the active methylene (B1212753) group or the cyano moiety, can generate stereocenters. The development of asymmetric synthetic methods to control the stereochemistry of these derivatives is a critical area for future research. Asymmetric synthesis is paramount in drug discovery, as different enantiomers of a molecule can have vastly different biological activities. nih.gov

Future work should focus on applying established asymmetric synthesis strategies to reactions involving this compound. These strategies can be broadly categorized:

Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts (e.g., chiral amines or phosphoric acids), can induce enantioselectivity in reactions. uwindsor.canih.gov For instance, in a Michael addition reaction where a nucleophile adds to an α,β-unsaturated derivative of the target compound, a chiral catalyst could guide the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the this compound molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. nih.gov While less direct for this specific compound, it could involve reacting 2,6-dimethylaniline (B139824) with a chiral cyanoacetic acid derivative to generate a chiral precursor.

The development of racemization-free coupling reagents could also be crucial for synthesizing chiral amide derivatives without loss of stereochemical integrity. rsc.org Research in this area would enable the creation of libraries of chiral compounds derived from this compound for screening in various biological assays.

Exploration of Novel Catalytic Transformations

Cyanoacetamides are exceptionally versatile precursors in heterocyclic synthesis due to their multiple reactive functional groups: the active methylene, the electrophilic cyano carbon, and the amide moiety. researchgate.netekb.eg Future research should systematically explore novel catalytic transformations using this compound as a key building block.

Key areas for exploration include:

Multi-Component Reactions (MCRs): MCRs, such as the Gewald reaction, offer an efficient pathway to complex molecules in a single step. nih.gov Applying the Gewald reaction to this compound, an aldehyde or ketone, and elemental sulfur could produce a diverse range of substituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry. nih.gov

Knoevenagel Condensation: This reaction involves the active methylene group. periodikos.com.br Catalytic condensation of this compound with various aldehydes could generate a library of α,β-unsaturated cyanoacrylamides, which are themselves useful intermediates for further reactions like Michael additions or cycloadditions. periodikos.com.brperiodikos.com.br

C-H Activation: Modern organocatalytic and transition-metal-catalyzed methods allow for the direct functionalization of C-H bonds. nih.gov Investigating the catalytic activation of the aromatic C-H bonds on the 2,6-dimethylphenyl ring or the active methylene C-H bonds could open pathways to novel derivatives that are difficult to access through traditional methods.

Activation of the Cyano Group: Transition metals can catalyze the activation of cyano groups, enabling their participation in coupling reactions. nih.gov Exploring such transformations could allow the cyano group to be converted into other functional groups or used as a linchpin in constructing more complex molecular architectures.

The following table summarizes potential catalytic transformations and the resulting compound classes.

| Catalytic Reaction Type | Reactants with this compound | Potential Product Class |

| Gewald Reaction | Aldehyde/Ketone, Elemental Sulfur | Substituted 2-Aminothiophenes |

| Knoevenagel Condensation | Aromatic/Aliphatic Aldehydes | α,β-Unsaturated Acrylamides |

| Friedländer Annulation | 2-Aminobenzaldehydes | 2-Aminoquinoline-3-carboxamides |

| Cyclocondensation | α-Hydroxyketones | Dihydrofuran-3-carboxamides |

High-Throughput Screening for Undiscovered Reactivities

High-throughput screening (HTS) is a powerful methodology, primarily used in drug discovery, that can be adapted to accelerate reaction discovery and optimization. numberanalytics.com By employing robotics, miniaturized reaction formats (such as microplates), and rapid analytical techniques, thousands of reactions can be tested in a short period. researchgate.netnih.gov

A future research direction would be to utilize HTS to explore the reactivity of this compound under a vast array of conditions. This could involve:

Screening Catalyst/Reagent Libraries: The compound could be subjected to a large library of different catalysts (e.g., transition metals, organocatalysts) and reagents to identify entirely new transformations. researchgate.net

Reaction Condition Optimization: For known reactions, HTS can rapidly screen variables such as solvents, bases, additives, and temperatures to find optimal conditions for yield and selectivity.

Combinatorial Library Synthesis: Automated HTS platforms can be used to perform combinatorial synthesis, reacting this compound with a diverse set of building blocks to rapidly generate large libraries of related compounds for biological or materials science screening. rsc.org

The integration of HTS with advanced analytical techniques, such as mass spectrometry, allows for the rapid identification of successful reactions, significantly accelerating the pace of research and discovery. researchgate.net

Interdisciplinary Approaches Integrating Chemical Synthesis and Computational Biology

The integration of computational methods with experimental synthesis offers a powerful paradigm for modern chemical research. For this compound and its derivatives, this interdisciplinary approach can guide synthetic efforts and predict potential biological applications.

Future research should leverage computational tools in several ways:

In Silico Screening: Virtual screening of derivatives of this compound against biological targets (e.g., enzymes, receptors) can identify potential lead compounds for various diseases. researchgate.net Molecular docking studies can predict binding affinities and modes, prioritizing which derivatives to synthesize. mdpi.com

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.govrsc.org This allows chemists to filter out compounds with unfavorable properties early in the discovery process, saving time and resources. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecule. researchgate.netnih.gov These calculations can help rationalize observed reaction outcomes and predict the feasibility of new transformations by analyzing parameters such as molecular orbital energies and charge distributions. nih.gov

This synergy between "in silico" prediction and "in vitro/in vivo" experimentation creates a feedback loop where computational insights guide synthetic targets, and experimental results refine computational models. This approach is crucial for efficiently exploring the vast chemical space accessible from the this compound scaffold.

Development of Sustainable and Environmentally Benign Synthetic Processes

Green chemistry principles are increasingly critical in chemical synthesis to minimize environmental impact. ucl.ac.uk Traditional amide synthesis often relies on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk Future research on this compound should prioritize the development of sustainable synthetic routes.

Promising areas for investigation include:

Catalytic Amidation: Developing catalytic methods for the direct formation of the amide bond from 2,6-dimethylaniline and a cyanoacetic acid derivative, avoiding wasteful activating agents. Boronic acids and other catalysts have shown promise in this area. ucl.ac.uk

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, can offer a highly selective and environmentally friendly method for amide bond formation under mild conditions. nih.gov

Green Solvents: The conventional synthesis often uses solvents like DMF. chemicalbook.com Research should focus on replacing these with greener alternatives such as cyclopentyl methyl ether (CPME), deep eutectic solvents (DESs), or even water. nih.govresearchgate.net

Photocatalysis: Using light-driven photocatalysts, such as those based on Covalent Organic Frameworks (COFs), can enable amide synthesis from readily available precursors like alcohols under mild conditions, representing a significant advance in green chemistry. dst.gov.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Multi-component reactions are often highly atom-economical.

By focusing on these areas, future synthetic processes for this compound and its derivatives can be made more efficient, less wasteful, and environmentally responsible. catrin.com

Q & A

What are the optimal synthetic routes for 2-cyano-N-(2,6-dimethylphenyl)acetamide, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,6-dimethylaniline with cyanoacetic acid derivatives under controlled conditions. For example, condensation reactions using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) at 0–5°C minimize side reactions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to cyanoacetic acid), inert atmospheres to prevent hydrolysis, and purification via recrystallization using ethanol/water mixtures .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Advanced Research Question

Structural characterization challenges, such as distinguishing tautomeric forms or confirming the cyano group’s position, require multi-modal analysis:

- NMR : -NMR reveals aromatic proton splitting patterns (e.g., doublets for 2,6-dimethyl groups at δ 2.2–2.4 ppm) and confirms the acetamide backbone via NH resonance (δ 8.1–8.3 ppm). -NMR identifies the cyano carbon at δ 115–118 ppm .

- FT-IR : A sharp peak at ~2200 cm confirms the C≡N stretch, while amide C=O appears at ~1650 cm .

- X-ray crystallography resolves absolute configuration, particularly if polymorphism is suspected .

What bioactivity mechanisms are hypothesized for this compound, and how can in vitro assays validate these?

Advanced Research Question

The compound’s cyano and acetamide groups suggest potential enzyme inhibition (e.g., kinases or proteases). Hypothesis-driven workflows include:

- Molecular docking : Screen against targets like COX-2 or EGFR using software (AutoDock Vina) to predict binding affinity .

- In vitro assays :

- Cell viability (MTT assay) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.

- Enzyme inhibition : Measure IC for target enzymes (e.g., acetylcholinesterase) using colorimetric substrates .

Contradictory results may arise from solvent interference (DMSO >0.1% inhibits some enzymes), necessitating solvent controls .

How do conflicting toxicity profiles of this compound in literature arise, and how can they be reconciled?

Data Contradiction Analysis

Discrepancies in acute toxicity (e.g., oral LD reported as 500–1000 mg/kg in rodents) may stem from:

- Purity variations : Impurities like unreacted 2,6-dimethylaniline (toxicant) alter outcomes. Validate purity via HPLC (>98%) .

- Species-specific metabolism : Cyano group detoxification varies between rats (conversion to thiocyanate) and humans. Use human hepatocyte models for translational relevance .

- Dose regimens : Subchronic vs. acute exposure studies yield different NOAELs. Follow OECD Guidelines 420/423 for standardized protocols .

What methodologies ensure safe handling and disposal of this compound in laboratory settings?

Basic Research Question

Safety protocols derived from SDS data include:

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure (H315, H319 hazards) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335).

- Waste disposal : Neutralize cyanide byproducts with hypochlorite solution before aqueous disposal .

- Spill management : Absorb with vermiculite, seal in containers, and incinerate at >1000°C .

How can computational modeling predict the environmental fate of this compound?

Advanced Research Question

Predict persistence and bioaccumulation using:

- QSAR models : EPI Suite estimates biodegradability (e.g., BIOWIN score <2.5 indicates low mineralization) .

- Molecular dynamics : Simulate hydrolysis pathways in aquatic systems (pH 7–9 accelerates cyano group degradation) .

- Ecotoxicity : Use TEST software to predict LC for Daphnia magna, aligning with REACH regulations .

What strategies mitigate synthetic byproducts during large-scale production of this compound?

Advanced Research Question

Byproducts like N-(2,6-dimethylphenyl)acetamide (from cyano group hydrolysis) are minimized via:

- Process control : Maintain pH <7 during synthesis to suppress hydrolysis .

- Catalyst selection : Use Lewis acids (e.g., ZnCl) to enhance reaction specificity .

- In-line analytics : Implement PAT tools (FT-IR probes) for real-time monitoring .

How does the electronic nature of substituents influence the reactivity of this compound?

Basic Research Question

The electron-withdrawing cyano group increases electrophilicity at the acetamide carbonyl, enabling nucleophilic attacks (e.g., Grignard reagents). Steric effects from 2,6-dimethyl groups hinder para-substitution, directing reactions to the meta position . Hammett constants (σ = 0.37 for CN) predict reactivity trends in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.